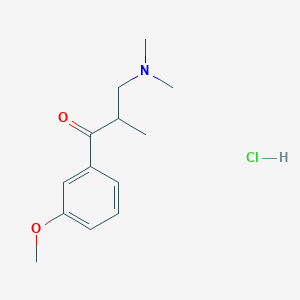

3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one hydrochloride

Description

Structurally, it features a 3-methoxyphenyl ring attached to a propan-1-one backbone substituted with a dimethylamino group at position 3 and a methyl group at position 2. The compound is synthesized via Mannich reaction using 1-(3-methoxyphenyl)-1-propanone, dimethylamine hydrochloride, and paraformaldehyde in 2-propanol, yielding racemic intermediates that undergo further stereochemical resolution . Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical manufacturing processes .

Properties

IUPAC Name |

3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-10(9-14(2)3)13(15)11-6-5-7-12(8-11)16-4;/h5-8,10H,9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXORNFUYLTVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C(=O)C1=CC(=CC=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678783 | |

| Record name | 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37951-53-4 | |

| Record name | 1-Propanone, 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37951-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanone, 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Mannich Reaction-Based Synthesis

The most common and well-documented method for preparing (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one involves a Mannich reaction using 1-(3-methoxyphenyl)propan-1-one as the ketone substrate, dimethylamine (often as hydrochloride), and paraformaldehyde as the formaldehyde source. This reaction is typically conducted in an inert or protic solvent under controlled temperature conditions to achieve high yield and enantiomeric purity.

Typical Reaction Conditions and Procedure:

-

- 1-(3-methoxyphenyl)propan-1-one (262.4 g, 1.6 mol)

- Paraformaldehyde (96 g, 3.2 mol)

- Dimethylamine (144 g, 3.2 mol)

- L-proline (184 g, 1.6 mol) as a chiral catalyst

- Ethanol (850 mL) as solvent

-

- Heated to reflux at 77 °C for 36 hours with stirring

- Reaction monitored by TLC until complete conversion

- Post-reaction, acid-base extraction and solvent removal yield the crude product

-

- Yield: Approximately 93.2%

- Enantiomeric excess (ee): 97% before resolution, improved to 99.5% after refinement with L-dibenzoyl tartaric acid salt formation and recrystallization

-

- The crude product is converted to a diastereomeric salt with L-dibenzoyl tartaric acid in acetone, followed by pH adjustment and extraction to isolate the enantiomerically enriched free base

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Mannich Reaction | 1-(3-methoxyphenyl)propan-1-one, paraformaldehyde, dimethylamine, L-proline, ethanol, reflux 36h | Crude (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, 93.2% yield, 97% ee |

| Salt Formation & Resolution | L-dibenzoyl tartaric acid in acetone, 40 °C to 5 °C, 24h stirring | Diastereomeric salt, improved ee to 99.5% |

| Free Base Recovery | pH adjustment with NaOH, extraction with dichloromethane | Pure enantiomeric free base, 93% yield |

Grignard Reaction and Subsequent Transformations

An alternative synthetic route involves the use of Grignard reagents to introduce the ethyl group at the 1-position of the propanone backbone, followed by further functional group manipulations:

Step a: Reaction of (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one with ethyl magnesium halide (ethyl magnesium bromide or chloride) in an inert organic ether solvent such as tetrahydrofuran (THF), diethyl ether, or tert-butyl methyl ether. The reaction is typically carried out at concentrations of 0.5 to 2 M of the Grignard reagent, preferably 1-2 M, under an inert atmosphere.

Step b: Formation of the hydrochloride salt by treatment with hydrochloric acid or trimethylchlorosilane in suitable solvents (e.g., diethyl ether, acetone, alkyl acetates).

Solvent and Temperature: The Grignard reaction is conducted in dry, inert solvents at controlled temperatures (often ambient to reflux depending on the scale and reagent).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Grignard Reaction | (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, ethyl magnesium chloride/bromide, THF, inert atmosphere | Introduction of ethyl group at 1-position |

| Salt Formation | Hydrochloric acid gas or dissolved HCl in ether/acetone, or trimethylchlorosilane treatment | Formation of hydrochloride salt of the compound |

Industrial Scale Considerations

Industrial synthesis employs batch or continuous flow reactors optimized for yield, purity, and scalability. Key parameters include:

- Use of inert solvents (THF, diethyl ether) to maintain reaction stability

- Controlled temperature and concentration to minimize side reactions

- Efficient phase separations and extractions for product isolation

- Use of acid-base manipulations for salt formation and purification

The Mannich reaction catalyzed by L-proline in ethanol at reflux for 36 hours provides a robust route with high yield and enantiomeric purity, suitable for scale-up. The subsequent resolution via diastereomeric salt formation with L-dibenzoyl tartaric acid significantly enhances enantiomeric excess to >99%.

Grignard reaction conditions are critical; the choice of ethyl magnesium halide and solvent impacts the reaction efficiency. Tetrahydrofuran is preferred due to its ability to stabilize the Grignard reagent and solubilize reactants.

Hydrochloride salt formation improves the compound’s stability and solubility, facilitating pharmaceutical formulation.

The use of trimethylchlorosilane for salt formation is an alternative to direct acid addition, offering controlled salt crystallization and purity.

| Method | Key Reactants/Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|

| Mannich Reaction with L-proline catalyst | 1-(3-methoxyphenyl)propan-1-one, paraformaldehyde, dimethylamine, L-proline, ethanol, reflux 36h | ~93.2 | 97% (raw), 99.5% (after resolution) | High yield, scalable, chiral resolution step required |

| Grignard Reaction | (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, ethyl magnesium halide, THF, inert atmosphere | Not specified | Not specified | Introduces ethyl group, followed by salt formation |

| Hydrochloride Salt Formation | Treatment with HCl gas or dissolved HCl in ether/acetone, or trimethylchlorosilane | Quantitative | N/A | Enhances stability and solubility |

The preparation of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one hydrochloride is primarily achieved via a Mannich reaction catalyzed by L-proline, followed by chiral resolution and hydrochloride salt formation to yield a high-purity, enantiomerically enriched product suitable for pharmaceutical applications. Alternative routes involving Grignard chemistry provide additional synthetic flexibility. Industrial processes optimize these reactions for scale, yield, and purity, employing inert solvents and controlled conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

The compound exhibits several biological activities that are being explored for potential therapeutic applications:

Antidepressant and Stimulant Effects

Research indicates that compounds structurally similar to 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one hydrochloride may exhibit stimulant properties akin to cathinones. These compounds can influence neurotransmitter systems, particularly dopamine and norepinephrine pathways, leading to increased locomotor activity and potential antidepressant effects.

Anticancer Activity

Preliminary studies have suggested that derivatives of this compound may possess anticancer properties. For instance, related compounds have demonstrated significant inhibitory effects on various cancer cell lines, including:

| Compound | Cell Line | IC₅₀ Value (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 5.85 |

| Compound B | A549 (Lung Cancer) | 4.53 |

| Compound C | MCF-7 | <10 |

These results indicate promising potential for further development as anticancer agents.

Antibacterial Activity

The antibacterial activity of structurally related compounds has been evaluated against several bacterial strains using the agar disc-diffusion method, yielding varying degrees of effectiveness:

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Active |

| Escherichia coli | Active |

| Proteus mirabilis | Moderate |

These findings suggest that the compound could be a candidate for developing new antibacterial agents .

Synthesis and Industrial Production

The synthesis of this compound typically involves a condensation reaction between 3-methoxybenzaldehyde, dimethylamine, and acetone under acidic conditions to yield the hydrochloride salt:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group and methoxyphenyl group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Key Findings :

- The 3-methoxy group in the target compound contrasts with the 4-substituted halogens or alkyl groups in Aldi analogs. Electron-donating methoxy groups may reduce binding affinity compared to electron-withdrawing substituents (e.g., 4-chloro in Aldi-4), which enhance inhibitor potency .

Analgesic Drug Intermediates and Active Pharmaceuticals

Tramadol Hydrochloride

Tramadol [(±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride] shares the 3-methoxyphenyl motif but incorporates a cyclohexanol ring instead of a propanone backbone.

| Parameter | Target Compound | Tramadol Hydrochloride |

|---|---|---|

| Core Structure | Propanone | Cyclohexanol |

| Pharmacological Action | Synthetic intermediate (no direct use) | μ-opioid agonist + SNRI |

| Synthesis Complexity | Moderate (Mannich reaction) | High (multi-step resolution required) |

| Regulatory Status | Not pharmaceutically active | Approved analgesic (USP/Ph. Eur.) |

Key Insight: The cyclohexanol structure in tramadol enables dual opioid and monoaminergic activity, whereas the propanone intermediate lacks intrinsic therapeutic effects but is metabolically simpler .

Tapentadol Hydrochloride

Tapentadol [(2R,3R)-2-methyl-3-(3-methoxyphenyl)-N,N-dimethylpentanamine hydrochloride] is derived from the target compound via Grignard reaction and stereochemical resolution.

| Parameter | Target Compound | Tapentadol Hydrochloride |

|---|---|---|

| Functional Groups | Ketone, dimethylamino | Secondary amine, methyl branch |

| Therapeutic Role | Intermediate | Active analgesic (μ-opioid + NRI) |

| Synthetic Yield | ~52% overall yield | Dependent on resolution efficiency |

Key Insight : The ketone-to-amine conversion in tapentadol synthesis underscores the target compound’s role as a precursor, with stereochemical modifications critical to bioactivity .

Cathinone Derivatives and Substituted Propanones

2-(Methylamino)-1-(3-methylphenyl)propan-1-one (3-MMC)

A cathinone derivative with structural similarities:

| Parameter | Target Compound | 3-MMC |

|---|---|---|

| Phenyl Substituent | 3-Methoxy | 3-Methyl |

| Amino Group | Dimethylamino | Methylamino |

| Bioactivity | Non-therapeutic | Stimulant (dopamine/norepinephrine RI) |

Key Insight : The 3-methyl group in 3-MMC increases lipophilicity, enhancing blood-brain barrier penetration compared to the polar methoxy group in the target compound .

2-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride

A halogenated analog with distinct properties:

| Parameter | Target Compound | 3-Chloro Analog |

|---|---|---|

| Substituent | 3-Methoxy | 3-Chloro |

| Electronic Effects | Electron-donating | Electron-withdrawing |

| Stability | Moderate | Higher (due to Cl’s inductive effect) |

Key Insight : Chlorine’s electron-withdrawing nature may improve metabolic stability but reduce solubility compared to methoxy .

Biological Activity

3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one hydrochloride, also known by its CAS number 197145-37-2, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.

- Molecular Formula : C₁₃H₁₉NO₂

- Molecular Weight : 221.296 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 315.8 ± 22.0 °C at 760 mmHg

- Flash Point : 144.8 ± 22.3 °C

The compound's structure features a dimethylamino group and a methoxyphenyl moiety, which are significant for its biological interactions.

1. Antidepressant and Stimulant Effects

Research indicates that compounds similar to this compound may exhibit stimulant properties akin to those of cathinones, a class of compounds often associated with psychoactive effects. Studies have shown that such compounds can influence neurotransmitter systems, particularly dopamine and norepinephrine pathways, leading to increased locomotor activity and potential antidepressant effects .

2. Anticancer Activity

Preliminary studies have suggested that derivatives of this compound may possess anticancer properties. For instance, related compounds have demonstrated significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC₅₀ values for these derivatives indicate promising potential for further development as anticancer agents .

| Compound | Cell Line | IC₅₀ Value (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.85 |

| Compound B | A549 | 4.53 |

| Compound C | MCF-7 | <10 |

3. Antibacterial Activity

The antibacterial activity of compounds structurally related to this compound has been evaluated against several bacterial strains using the agar disc-diffusion method. Results indicated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Active |

| Escherichia coli | Active |

| Proteus mirabilis | Moderate |

Case Studies and Research Findings

Case Study 1 : A study published in a peer-reviewed journal highlighted the synthesis of various substituted cathinones, including analogs of the compound . The biological evaluation showed that certain derivatives exhibited higher potency against cancer cell lines compared to standard chemotherapy agents like doxorubicin .

Case Study 2 : Another investigation focused on the neuropharmacological effects of similar compounds revealed that they could enhance cognitive functions in animal models, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

What are the key synthetic routes for 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step processes with chiral catalysts to establish stereochemistry. For example, oxidation of tertiary alcohols using potassium permanganate (KMnO₄) in acidic media (25–40°C) yields ketone derivatives, while chromium trioxide (CrO₃) under reflux generates aldehyde intermediates. Temperature control and solvent selection (e.g., dichloromethane) are critical for managing reactivity and preserving the methoxyphenyl group . Gas chromatography (GC) and nuclear magnetic resonance (NMR) are used to monitor reaction progress and confirm product identity .

What analytical techniques are recommended for characterizing this compound and its intermediates?

Advanced spectroscopic and chromatographic methods are essential:

- NMR spectroscopy : Confirms structural integrity, including methoxyphenyl and dimethylamino groups.

- High-performance liquid chromatography (HPLC) : Assesses purity and resolves stereoisomers.

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.

These techniques are complemented by X-ray crystallography for resolving stereochemical ambiguities .

Advanced Research Questions

How does the stereochemistry of this compound influence its biological activity?

The (2R,3R) configuration enables high-affinity binding to μ-opioid receptors and norepinephrine transporters, contributing to its role as a tapentadol intermediate. Stereochemistry at C2 and C3 affects receptor interaction kinetics but not oxidative metabolic pathways, as demonstrated in comparative studies using enantiomerically pure samples .

How can researchers resolve contradictions in oxidation reaction data involving this compound?

Discrepancies in oxidation outcomes (e.g., ketone vs. aldehyde formation) often arise from solvent polarity or temperature variations. Systematic studies using controlled conditions (e.g., KMnO₄ in aqueous vs. non-polar solvents) and kinetic modeling can clarify reaction pathways. NMR tracking of intermediate species is recommended to identify rate-limiting steps .

What advanced methods are used to detect and quantify impurities in synthesized batches?

Impurities such as cyclohexene derivatives (e.g., 1-(3-methoxyphenyl)-2-(dimethylaminomethyl)cyclohex-1-ene hydrochloride) are identified via:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Detects low-abundance impurities.

- Chiral stationary phase HPLC : Resolves stereochemical byproducts.

- UV-spectral deconvolution : Differentiates structurally similar contaminants .

What mechanistic insights exist regarding this compound’s interaction with biological targets?

The compound modulates pain signaling through dual μ-opioid receptor agonism and norepinephrine reuptake inhibition. In vitro assays (e.g., radioligand binding studies) reveal sub-micromolar affinity for these targets. Molecular docking simulations highlight hydrogen bonding between the methoxyphenyl group and receptor residues, explaining its selectivity over non-steroidal anti-inflammatory drugs (NSAIDs) .

Methodological Considerations

- Stereochemical Analysis : Use chiral derivatizing agents (e.g., Mosher’s acid) for enantiomeric excess determination .

- Data Validation : Cross-reference NMR and X-ray crystallography data with computational models (e.g., density functional theory) to resolve structural ambiguities .

- Impurity Profiling : Employ orthogonal analytical techniques (e.g., HPLC + GC-MS) to ensure reproducibility in pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.